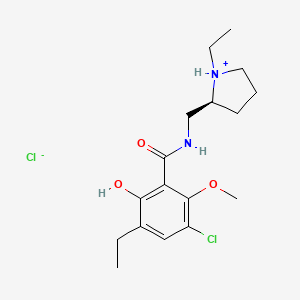

Eticlopride hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eticlopride hydrochloride is a selective dopamine antagonist that primarily acts on the D2 dopamine receptor. It is widely used in pharmacological research due to its high specificity and potency. The compound is known for its ability to inhibit dopamine-related activities, making it a valuable tool in studying neurological and psychiatric disorders .

准备方法

合成路线和反应条件: 盐酸依替氯普的合成涉及几个关键步骤:

起始原料: 合成从 3-氯-5-乙基-2-羟基-6-甲氧基苯甲酰胺开始。

中间体形成: 中间体通过在碱性条件下使起始原料与 1-乙基-2-吡咯烷基甲基氯反应而形成。

工业生产方法: 盐酸依替氯普的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用先进的纯化技术,如重结晶和色谱法,对于达到所需的质量至关重要 .

化学反应分析

反应类型: 盐酸依替氯普经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化产物。

还原: 还原反应可以将盐酸依替氯普转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可以产生脱氯化合物 .

科学研究应用

Pharmacological Characterization

Eticlopride has been extensively characterized for its high affinity and selectivity for D2-like receptors. It exhibits a Ki value of approximately 0.92 nM at D2 receptors, making it significantly more potent than many other known antagonists such as haloperidol and sulpiride . This high potency allows researchers to use eticlopride in various experimental paradigms to elucidate dopaminergic mechanisms.

Table 1: Potency Comparison of Eticlopride with Other Antagonists

| Compound | Ki (nM) at D2 Receptor | Selectivity (D2/D1) |

|---|---|---|

| Eticlopride | 0.92 | High |

| Haloperidol | 1.2 | Moderate |

| Sulpiride | 18.2 | Low |

| Remoxipride | 703 | Low |

Behavioral Research Applications

Eticlopride is frequently employed in behavioral models to study the effects of dopamine receptor blockade on various behaviors, including:

- Antipsychotic Activity : It is used to predict antipsychotic efficacy in animal models by examining its effects on behaviors such as stereotypy and hyperactivity induced by dopaminergic agents .

- Learning and Memory : Research indicates that eticlopride can influence cognitive functions by modulating dopaminergic signaling pathways involved in learning and memory processes .

- Addiction Studies : The compound has been applied in studies investigating cue-induced reinstatement of drug-seeking behavior, providing insights into the neurobiological underpinnings of addiction .

Imaging Studies

Eticlopride's ability to bind selectively to D2-like receptors has made it a valuable tool in imaging studies, particularly using techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI). These studies help visualize receptor density and function in vivo, contributing to our understanding of various neuropsychiatric conditions .

Structure-Activity Relationship (SAR) Studies

Recent advancements have focused on modifying the eticlopride scaffold to develop new ligands with improved properties. For instance, researchers have explored bitopic ligands that maintain high affinity for D2/D3 receptors while allowing for the incorporation of bulky groups that could enhance pharmacological profiles or specificity .

Table 2: Key Findings from SAR Studies

| Modification | Binding Affinity (Ki at D2R) | Functional Efficacy |

|---|---|---|

| Parent Eticlopride | 0.92 nM | High |

| Modified Ligand A | 5.0 nM | Moderate |

| Modified Ligand B | 12.0 nM | Low |

Case Studies and Research Findings

Numerous studies illustrate the diverse applications of eticlopride:

- A study demonstrated that eticlopride effectively inhibited stereotyped behaviors induced by dopaminergic agonists in rats, confirming its utility as a model for studying antipsychotic effects .

- Another investigation utilized eticlopride in fMRI experiments to assess its impact on neuronal activity patterns associated with reward processing and decision-making .

作用机制

盐酸依替氯普通过选择性结合并抑制 D2 多巴胺受体来发挥作用。这种抑制阻止多巴胺激活受体,从而调节多巴胺相关信号通路。 该化合物对 D2 受体的高亲和力使其成为研究多巴胺在各种生理和病理过程中的作用的有效工具 .

类似化合物:

氟哌啶醇: 另一种多巴胺拮抗剂,具有更广泛的活性谱。

匹莫齐特: 一种选择性 D2 受体拮抗剂,在研究中具有类似的应用。

瑞克洛普利德: 一种对 D2 受体具有高亲和力的化合物,常用于影像学研究.

盐酸依替氯普的独特性: 盐酸依替氯普因其对 D2 多巴胺受体的高选择性和效力而脱颖而出。 这种特异性使其成为研究多巴胺相关机制的首选,而不会产生明显的脱靶效应 .

相似化合物的比较

Haloperidol: Another dopamine antagonist with a broader spectrum of activity.

Pimozide: A selective D2 receptor antagonist with similar applications in research.

Raclopride: A compound with high affinity for D2 receptors, often used in imaging studies.

Uniqueness of Eticlopride Hydrochloride: this compound stands out due to its high selectivity and potency for the D2 dopamine receptor. This specificity makes it a preferred choice for research focused on dopamine-related mechanisms without significant off-target effects .

属性

CAS 编号 |

97612-24-3 |

|---|---|

分子式 |

C17H26Cl2N2O3 |

分子量 |

377.3 g/mol |

IUPAC 名称 |

5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |

InChI 键 |

HFJFXXDHVWLIKX-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |

手性 SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |

规范 SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |

溶解度 |

>56.6 [ug/mL] (The mean of the results at pH 7.4) |

同义词 |

5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of eticlopride hydrochloride, and how does its interaction with dopamine D2 receptors affect inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD)?

A: this compound acts as a dopamine D2 receptor antagonist, meaning it binds to these receptors and blocks the binding of dopamine. [, , ] In the context of COPD, research suggests that electroacupuncture (EA) at a specific acupoint (ST36) can alleviate inflammation, and this effect is mediated through the dopamine D2 receptor pathway. [] When this compound was administered prior to EA treatment in a mouse model of COPD, it inhibited the anti-inflammatory effects of EA. [] This suggests that blocking D2 receptors interferes with the downstream signaling cascade initiated by EA, ultimately hindering the reduction of inflammatory cells and cytokines like TNF-α, IL-8, and IL-1β. []

Q2: Studies often utilize both D1 and D2 receptor antagonists to investigate the role of dopamine in various physiological processes. Can you elaborate on the observed differences in the effects of systemic D1 and D2 receptor antagonists on cognitive function in primates, as highlighted in the research?

A: Research in non-human primates has shown that systemic administration of D1 and D2 receptor antagonists can differentially impact cognitive function. [] While both D1 and D2 antagonists, at their maximum tolerated doses, increased reach response times and decreased motivation in monkeys, they affected different cognitive domains. [] Specifically, the D2 antagonist, this compound, impaired performance in a reversal learning task, suggesting a role of D2 receptors in cognitive flexibility. [] Interestingly, neither D1 nor D2 antagonists consistently affected object and spatial working memory, indicating these functions may be less susceptible to systemic blockade of these receptors. [] These findings highlight the distinct roles of D1 and D2 receptor pathways in modulating specific cognitive processes.

Q3: How does this compound contribute to our understanding of the role of dopamine in stroke recovery, specifically concerning its influence on GABAergic neurotransmission?

A: this compound has been instrumental in unraveling the intricate relationship between dopamine signaling, GABAergic neurotransmission, and stroke recovery. [] In a mouse model of stroke, treatment with a D2 receptor agonist, not this compound, led to improved functional recovery. [] Interestingly, this improvement was accompanied by a reduction in the levels of glutamate decarboxylase 67 (GAD67), an enzyme critical for GABA synthesis, in both the damaged and contralateral hemispheres of the brain. [] This suggests that D2 receptor activation, and conversely, potential D2 receptor antagonism by this compound, could modulate GABAergic signaling after stroke, potentially influencing neuronal excitability and plasticity during the recovery process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。